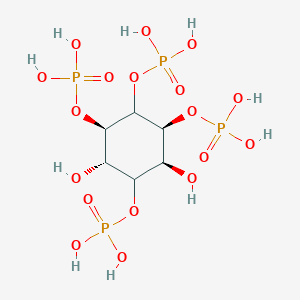

Inositol 1,3,4,5-tetrakisphosphate

Overview

Description

Inositol 1,3,4,5-Tetrakisphosphate is a member of the inositol phosphate family, which are signaling molecules involved in various cellular processes. This compound is particularly significant due to its role in cellular signaling pathways, especially in the regulation of calcium release within cells .

Mechanism of Action

Target of Action

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) primarily targets Inositol-trisphosphate 3-kinase A . This enzyme plays a crucial role in the metabolism of inositol phosphates . Other targets include Cytohesin-2 , Cytohesin-3 , 3-phosphoinositide-dependent protein kinase 1 , RAC-alpha serine/threonine-protein kinase , Pleckstrin homology domain-containing family A member 4 , and Tyrosine-protein kinase BTK .

Mode of Action

Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the action of Inositol-trisphosphate 3-kinase A . This enzyme specifically phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 . The interaction of Ins(1,3,4,5)P4 with its targets leads to various changes in cellular processes .

Biochemical Pathways

Ins(1,3,4,5)P4 is part of a larger family of inositol phosphates, which are crucial secondary messengers in various cellular processes . It is involved in the regulation of diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . Ins(1,3,4,5)P4 also plays a role in the regulation of calcium signaling .

Pharmacokinetics

It is known that ins(1,3,4,5)p4 is a water-soluble compound . More research is needed to fully understand the ADME properties of Ins(1,3,4,5)P4.

Result of Action

The action of Ins(1,3,4,5)P4 results in various molecular and cellular effects. It is known to mediate a survival signal in B cells via a Rasa3–Erk signaling pathway controlling proapoptotic Bim gene expression . It also plays a crucial role in the regulation of innate immunity .

Action Environment

The action of Ins(1,3,4,5)P4 can be influenced by various environmental factors. For instance, its production is dramatically upregulated upon chemoattractant stimulation . This suggests that the action, efficacy, and stability of Ins(1,3,4,5)P4 can be influenced by the cellular environment and specific stimuli .

Biochemical Analysis

Biochemical Properties

Inositol 1,3,4,5-tetrakisphosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with inositol trisphosphate kinases (ITPKs), which play a crucial role in its metabolism . The compound also interacts with inositol polyphosphate multikinase (IPMK), which functions as a primitive ITPK by catalyzing the 3-phosphorylation of Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It plays a vital role in regulating calcium homeostasis by controlling the concentrations of IP3 and IP4 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the same PH domain as phosphatidylinositol 3,4,5 trisphosphate (PtdIns(3,4,5)P3), competing for its binding and thus negatively regulating PtdIns(3,4,5)P3 signaling .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the compound’s kinase activity is dramatically upregulated upon chemoattractant stimulation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . The compound also plays a crucial role in inositol phosphate metabolism .

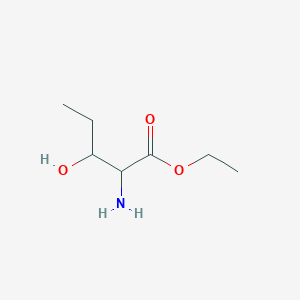

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 1,3,4,5-Tetrakisphosphate is synthesized through a series of phosphorylation reactions. The primary precursor, inositol 1,4,5-trisphosphate, is phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to produce this compound . The reaction conditions typically involve the use of ATP as a phosphate donor and require specific kinase enzymes to catalyze the reaction.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using recombinant DNA technology to express the necessary kinases in microbial systems, followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Inositol 1,3,4,5-Tetrakisphosphate primarily undergoes phosphorylation and dephosphorylation reactions. It can be further phosphorylated to produce higher inositol phosphates or dephosphorylated to revert to lower inositol phosphates .

Common Reagents and Conditions: The phosphorylation reactions typically require ATP and specific kinase enzymes, while dephosphorylation reactions involve phosphatases and water .

Major Products: The major products of these reactions include various inositol phosphates such as inositol 1,3,4,5,6-pentakisphosphate and inositol 1,4,5-trisphosphate .

Scientific Research Applications

Inositol 1,3,4,5-Tetrakisphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Inositol 1,3,4,5-Tetrakisphosphate is unique among inositol phosphates due to its specific phosphorylation pattern and its role in cellular signaling. Similar compounds include:

Inositol 1,4,5-Trisphosphate: Acts as a second messenger in calcium signaling.

Inositol 1,3,4,5,6-Pentakisphosphate: Involved in regulating various signaling pathways.

Inositol Hexakisphosphate: Plays a role in energy metabolism and other cellular processes.

This compound is distinct in its ability to specifically bind to and regulate pleckstrin homology domain-containing proteins, making it a critical component of cellular signaling networks .

Properties

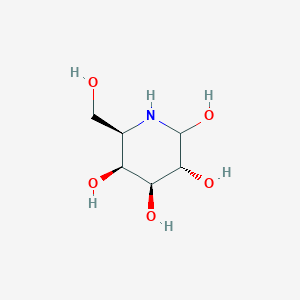

IUPAC Name |

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFCGZLFXVXBG-FTSGZOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908090 | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102850-29-3 | |

| Record name | Inositol-1,3,4,5-tetrakisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol 1,3,4,5-tetraphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

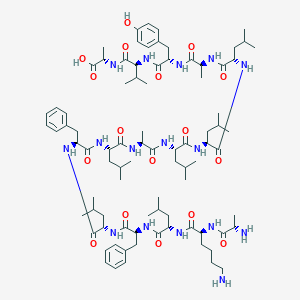

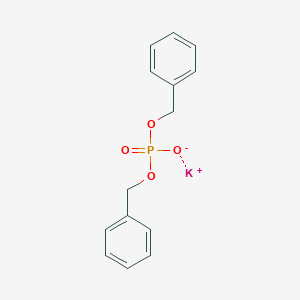

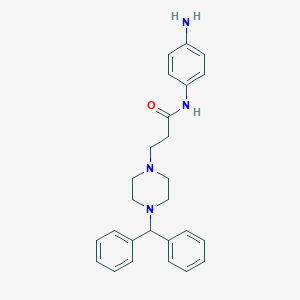

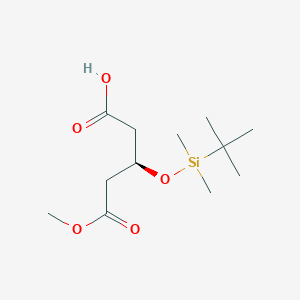

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)